molecular formula C11H21N3O2 B2768618 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione CAS No. 957002-75-4

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione

Cat. No.: B2768618
CAS No.: 957002-75-4
M. Wt: 227.308
InChI Key: YWQLZWIVFVTAAY-UHFFFAOYSA-N
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Description

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione is a chemical compound with the CAS registry number 957002-75-4. It has a molecular formula of C11H21N3O2 and a molecular weight of 227.30 g/mol . This compound is part of the imidazolidine-2,4-dione class of heterocyclic compounds, a scaffold of significant interest in medicinal and materials chemistry . Derivatives of imidazolidine-2,4-dione, commonly known as hydantoins, are extensively researched for their diverse biological properties. These properties can include antimicrobial activity, as novel hydantoin derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents . Furthermore, hydantoin-containing compounds are explored in the development of advanced materials, such as N-halamine-based biocidal polymers, where the heterocyclic ring can be functionalized to impart antimicrobial properties to polymer surfaces . The structural motif of this compound, characterized by the imidazolidine-2,4-dione core with specific alkyl substitutions, makes it a valuable intermediate or building block for researchers in various fields. It can be utilized in the synthesis of more complex molecules for pharmaceutical development or in the creation of functional materials. Researchers are encouraged to leverage this compound's unique structure to explore novel applications in their projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-amino-5-heptyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-4-5-6-7-8-11(2)9(15)14(12)10(16)13-11/h3-8,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQLZWIVFVTAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(C(=O)N(C(=O)N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with urea derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

    Condensation Reactions: Amines react with urea derivatives in the presence of catalysts to form the imidazolidine ring.

    Temperature and pH Control: The reaction conditions often require precise temperature and pH control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations in Imidazolidine-2,4-dione Derivatives

Compound Name 5-Position Substituent 3-Position Substituent Molecular Formula Key Properties/Applications References
3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione Heptyl + Methyl Amino C₁₁H₂₁N₃O₂ High lipophilicity; uncharacterized bioactivity
IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) 4-Isopropylphenyl Phenyl C₂₀H₂₀N₂O₂ Cardiovascular effects in rats
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl - C₁₂H₁₄N₂O₃ Polar; dipole moment = 234.25 g/mol
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione Methyl + Phenyl Amino C₁₀H₁₁N₃O₂ Acute toxicity data available (GHS)
(Z)-5-(4-Methoxybenzylidene)imidazolidine-2,4-dione 4-Methoxybenzylidene - C₁₁H₁₀N₂O₃ UV absorption (λₘₐₓ ~350 nm)
  • Key Observations: Lipophilicity: The heptyl chain in the target compound confers higher hydrophobicity compared to aryl-substituted analogs (e.g., IM-7, phenyl derivatives), which may reduce aqueous solubility but enhance membrane permeability . Polarity: Compounds like 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione exhibit higher polarity due to electron-rich aryl groups, influencing dipole moments and crystal packing .

Table 2: Pharmacological Profiles of Related Compounds

Compound Class Key Activities Mechanism/Applications References
Thiazolidine-2,4-diones Antidiabetic (PPAR-γ agonism), antimicrobial Rosiglitazone analogs; low toxicity (2000 mg/kg)
IM-series (imidazolidin-2,4-diones) Cardiovascular modulation (IM-7), CNS effects (IM-3) Rat models; structure-dependent activity
5-Arylideneimidazolidine-2,4-diones UV-filter potential (λₘₐₓ ~350 nm) Comparable to avobenzone in sunscreen formulations
  • Target Compound: No direct bioactivity data are reported.
  • Safety : The 5-methyl-5-phenyl analog (CAS 71202-91-0) has documented safety data (GHS), but the heptyl chain may alter metabolic pathways, necessitating specific toxicity studies .

Crystal Structure and Intermolecular Interactions

  • Crystal Packing : Aryl-substituted derivatives (e.g., ) exhibit π-π stacking and H-bonding, stabilizing their structures. In contrast, the target compound’s alkyl chain may promote van der Waals interactions, leading to distinct melting points (e.g., IM-7 melts at >200°C vs. heptyl analog’s unrecorded mp) .
  • DFT Calculations : Polar derivatives like 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione show higher dipole moments (234.25 g/mol), correlating with solubility differences .

Biological Activity

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione is a biochemical compound with notable applications in various scientific fields, particularly in chemistry and biology. Its molecular formula is C11H21N3O2C_{11}H_{21}N_{3}O_{2} with a molecular weight of 227.3 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial properties and its role in proteomics research.

The compound is characterized by its unique structure, which includes an imidazolidine ring. This structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H21N3O2
Molecular Weight227.3 g/mol
InChIInChI=1S/C11H21N3O2/c1-3-4-5-6-7-8-11(2)9(15)14(12)10(16)13-11/h3-8,12H2,1-2H3,(H,13,16)

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can alter the activity and function of these biomolecules, which may lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that related compounds demonstrated antibacterial effects exceeding those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)MBC (µM)Activity Level
Compound 5d37.9–113.857.8–118.3High
Ampicillin248–372372–1240Moderate
Streptomycin43–172Not bactericidalLow

In a comparative study, certain derivatives showed potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound may serve as a lead for developing new antimicrobial agents .

Proteomics Research

In addition to its antimicrobial properties, this compound has been employed in proteomics research to study protein interactions and functions. Its ability to modify protein structures can aid in understanding complex biological processes and developing therapeutic strategies .

Case Studies

A series of studies have been conducted to evaluate the biological activities of derivatives of imidazolidine compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial properties of several new derivatives against common bacterial strains. The results indicated that certain compounds exhibited MIC values significantly lower than those of traditional antibiotics, highlighting their potential as effective alternatives in treating bacterial infections .
  • Proteomic Applications : Research involving the use of this compound in proteomics has shown promising results in elucidating protein functions and interactions. By modifying specific amino acids within proteins, researchers can investigate the roles these proteins play in various diseases .

Q & A

Q. Table 1: Analytical Techniques for Structural Validation

TechniqueKey ParametersApplication ExampleReference
1H NMRδ 4.0–5.0 ppm (ring H), δ 1.2–1.5 ppm (heptyl CH2)Regiochemical confirmation
X-rayRint < 0.05, C–C bond length ±0.01 ÅConformational analysis
HRMSm/z 227.30 [M+H]<sup>+</sup>, error < 2 ppmMolecular formula verification

Q. Table 2: Structural Analogs and Their Applications

CompoundSubstituentsKey ActivityReference
3-Amino-5-ethyl-5-phenyl analogEthyl, phenylAntimicrobial
5-(4-Chlorophenyl) derivative4-Cl-phenylEnzyme inhibition
5-Benzylthiazolidine-2,4-dioneThiazolidine coreAnticancer

Key Recommendations

  • Prioritize multi-step synthetic routes with rigorous purification.
  • Combine experimental and computational approaches for mechanistic insights.
  • Cross-validate spectral data with crystallography to resolve ambiguities.

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